molecular formula C19H22O7 B606832 CU-Cpt22

CU-Cpt22

Cat. No.: B606832
M. Wt: 362.4 g/mol
InChI Key: UBQFTTUFRSSOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CU-CPT22 (CAS: 1416324-85-0) is a small-molecule inhibitor targeting the Toll-like receptor 1 and 2 (TLR1/2) heterodimer, a key mediator of innate immune responses. Discovered through high-throughput screening and subsequent optimization , this compound competitively binds to TLR1/2, displacing the synthetic triacylated lipoprotein Pam3CSK4, a canonical TLR1/2 agonist. Its mechanism involves the interaction of its six-carbon aliphatic chain at the R6 position with the hydrophobic channel of TLR1, conferring high specificity for TLR1/2 over other TLRs (e.g., TLR2/6, TLR3, TLR4, TLR7) .

This compound exhibits potent inhibitory activity with an IC50 of 0.58 ± 0.09 µM and a binding affinity (Ki) of 0.41 ± 0.07 µM . It suppresses downstream inflammatory signaling, reducing TNF-α by ~60% and IL-1β by ~95% in cellular models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cu-CPT22 is synthesized through a series of chemical reactions involving the formation of a benzocycloheptene core structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Scientific Research Applications

Key Applications

  • Inflammation Research
    • CU-CPT22 is utilized to study the mechanisms of inflammation mediated by TLR1/2. It has been shown to inhibit the activation of these receptors in various cellular models, leading to reduced cytokine production and inflammation .
  • Diabetic Neuropathy
    • In studies involving type 2 diabetes mellitus (T2DM), this compound demonstrated significant effects on diabetic neuropathy by modulating macrophage polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory). This shift alleviated neuropathic pain and reduced inflammatory cytokine levels in animal models .
  • Neuroinflammation
    • Research indicates that this compound can mitigate neuroinflammatory responses in conditions like synucleinopathies by reducing TLR1/2-mediated signaling pathways. This effect was observed in primary microglia cultures exposed to misfolded proteins, where this compound inhibited the secretion of inflammatory cytokines .
  • Biosensor Development
    • This compound has been employed in developing label-free biosensor assays to detect TLR activation dynamics. These assays allow for real-time monitoring of receptor interactions and signaling pathways without the need for labeling agents .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other known TLR inhibitors:

CompoundTargetIC50 (µM)Effect on TNF-α ProductionEffect on IL-1β Production
This compoundTLR1/20.5860% inhibition at 8 µM95% inhibition at 8 µM
PhloretinTLR2/1Not specified51% inhibition at 20 µMNot specified
CandesartanTLR2Not specifiedReduced pro-inflammatory cytokinesNot specified

Case Studies

Case Study 1: Amelioration of Diabetic Neuropathy
In a controlled study, this compound was administered to mice with induced T2DM. The treatment resulted in a significant decrease in body weight and blood glucose levels, alongside an increase in paw withdrawal thresholds, indicating reduced neuropathic pain. The compound's ability to repolarize macrophages from an inflammatory M1 phenotype to a protective M2 phenotype was highlighted as a critical mechanism behind these effects .

Case Study 2: Neuroinflammatory Response Reduction
In another investigation focusing on neuroinflammation, this compound was applied to primary microglia exposed to oligomeric alpha-synuclein. The results demonstrated that treatment with this compound significantly decreased nuclear translocation of NF-κB and reduced TNF-α release, suggesting its potential utility in treating neurodegenerative diseases characterized by inflammation .

Comparison with Similar Compounds

Phloretin (Natural TLR2/1 Inhibitor)

Phloretin, a flavonoid found in apples, inhibits TLR2/1 signaling but with distinct biochemical and functional profiles compared to CU-CPT22:

Parameter This compound Phloretin
TLR2 Inhibition 94.9% (Pam3CSK4-induced TLR2) 75.1% (Pam3CSK4-induced TLR2)
NF-κB Inhibition 61.7% 79.2%
Binding Affinity Ki = 0.41 µM TLR2: 8.3 × 10<sup>−6</sup> M
Cytotoxicity Non-toxic up to 100 µM 18.9% cell death at 40 µM
Specificity TLR1/2-specific Broader TLR interactions likely

While phloretin exhibits lower cytotoxicity, this compound demonstrates superior potency and selectivity for TLR1/2, making it more suitable for targeted therapeutic applications .

CU-CPT9b and CU-T12-9

These compounds, developed alongside this compound, target TLR pathways but lack detailed comparative data. This compound remains the best-characterized inhibitor with validated TLR1/2 specificity .

BAY 11–7082 (NF-κB Inhibitor) and BOX-A (HMGB1 Antagonist)

In breast cancer models, this compound enhanced doxorubicin efficacy by suppressing TLR2/NF-κB signaling, paralleling the effects of BAY 11–7082 and BOX-A . However, this compound uniquely combines TLR1/2 antagonism with immune modulation, reducing granulocytic MDSCs and promoting M1 macrophage polarization .

Natural Compounds (e.g., Silymarin, Kaempferol)

Natural products like silymarin (TLR4 inhibitor) and kaempferol (TLR4/NF-κB pathway inhibitor) show anti-inflammatory effects but target distinct pathways compared to this compound . For example, silymarin reduces neuronal apoptosis in Parkinson’s models via TLR4 inhibition, whereas this compound directly blocks TLR1/2-driven neuroinflammation and restores autophagy .

Repurposed Drugs (e.g., Candesartan Cilexetil)

The antihypertensive drug candesartan cilexetil inhibits TLR2 by downregulating its expression, contrasting with this compound’s direct receptor-binding mechanism. Both reduce neuroinflammation, but this compound’s specificity minimizes off-target effects .

Context-Dependent Efficacy

  • Cancer Chemotherapy :
    • This compound enhances doxorubicin efficacy in breast cancer by reversing TLR2-mediated chemoresistance .
    • Conversely, this compound reduces oxaliplatin (OXP) efficacy in colorectal cancer by blocking TLR1/2-dependent antitumor immunity .
  • Neuroinflammation : this compound outperforms NLRP3 inhibitors (e.g., Inzomelid) in restoring autophagic flux and reducing α-synuclein-induced inflammation .

Biological Activity

CU-Cpt22 is a selective antagonist of Toll-like receptors (TLR) 1 and 2, which are crucial components of the immune system involved in the recognition of pathogens and the subsequent inflammatory response. This compound has garnered attention for its potential therapeutic applications in conditions characterized by excessive inflammation.

  • Chemical Name : 3,4,6-Trihydroxy-2-methoxy-5-oxo-5 H-benzocycloheptene-8-carboxylic acid hexyl ester
  • Purity : ≥98%
  • IC50 : 0.58 μM for TLR1/2 inhibition

This compound exhibits no activity against TLR2/TLR6, TLR3, TLR4, and TLR7, nor does it affect a panel of 10 representative kinases, making it a highly selective inhibitor .

This compound inhibits the heterodimerization of TLR1/2, which is essential for the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In various studies, this compound has demonstrated significant efficacy in reducing these cytokines in response to different stimuli.

Key Findings from Research Studies

  • Inhibition of Cytokine Production :
    • In HEK293-hTLR2 cells stimulated with Pam3CSK4, this compound reduced TNF-α production by up to 56.7% and IL-8 levels by up to 84.8% at concentrations ranging from 1 to 20 μM .
    • In primary mouse microglia exposed to oligomeric α-synuclein, this compound significantly decreased TNF-α release and NF-κB nuclear translocation, indicating its role in modulating neuroinflammation .
  • Cell Viability :
    • The cytotoxicity of this compound was assessed using an MTT assay. At concentrations up to 20 μM, it did not significantly affect the survival of HEK293-hTLR2 cells. However, at 40 μM, there was an observed reduction in cell viability by approximately 18.9% .
  • Protein Expression Modulation :
    • Treatment with this compound resulted in a reduction of TLR2 protein levels by approximately 94.9% in stimulated Raw 264.7 cells compared to controls . This suggests that this compound not only inhibits signaling but may also downregulate receptor expression.

Comparative Efficacy

To illustrate the effectiveness of this compound compared to other inhibitors like phloretin, the following table summarizes their impacts on cytokine production:

CompoundTNF-α Reduction (%)IL-8 Reduction (%)Concentration (μM)
This compound36.7 - 56.749.8 - 84.81 - 20
Phloretin33.3 - 51.123.2 - 73.41 - 20

This data indicates that while both compounds are effective in reducing pro-inflammatory cytokines, this compound generally achieves greater reductions across tested concentrations.

Case Studies and Applications

Research has highlighted several potential applications for this compound:

  • Neurodegenerative Diseases : The compound's ability to mitigate neuroinflammation suggests potential utility in treating neurodegenerative diseases where TLR signaling contributes to pathology.
  • Autoimmune Disorders : Given its role in inhibiting pro-inflammatory cytokines, this compound could be explored as a therapeutic agent in autoimmune conditions characterized by heightened immune responses.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CU-CPT22 in inhibiting TLR1/2 signaling?

this compound acts as a competitive inhibitor of the TLR1/2 heterodimer, specifically targeting the binding site of the synthetic triacylated lipopeptide Pam3CSK4. It exhibits a dissociation constant (Ki) of 0.41 µM and an IC50 of 0.58 µM, demonstrating high specificity for TLR1/2 over other TLR subtypes (e.g., TLR2/6) . Methodologically, researchers should validate inhibition using Pam3CSK4-induced cytokine assays (e.g., TNF-α or IL-8) in HEK293-hTLR2 cells .

Q. What in vitro and in vivo models are commonly used to study this compound's effects?

In vitro:

  • HEK293-hTLR2 cells : Used to quantify cytokine suppression (e.g., TNF-α, IL-8) and cell viability under this compound treatment .
  • RAW 264.7 macrophages : Employed to assess TLR4/NF-κB crosstalk and synergistic/antagonistic effects with other inhibitors (e.g., C34) . In vivo:
  • Subacute MPTP-induced Parkinson’s disease (PD) mouse models : this compound reduces GFAP (astrocyte activation), p62 (autophagy marker), and IL-1β (pro-inflammatory cytokine) in the hippocampus .

Q. How should researchers determine effective concentrations of this compound for experimental use?

Baseline concentrations should align with its IC50 (0.58 µM) and Ki (0.41 µM) values. Dose-response curves are critical, as higher concentrations (e.g., >10 µM) may induce cytotoxicity in HEK293-hTLR2 cells . For in vivo studies, 1–5 mg/kg doses are typical in PD models, validated via immunohistochemistry (IHC) and immunofluorescence (IF) .

Advanced Research Questions

Q. How can researchers address variability in this compound's inhibitory effects across different TLR ligands?

Evidence shows this compound reduces iNOS activity by 15–40% for ligands like PIC, LPS, and Pam3CSK4, but weaker inhibition is observed for FSL-1 (TLR2/6 agonist) . This ligand-specific variability may arise from differences in receptor dimerization or downstream adaptor protein recruitment. Researchers should:

  • Compare dose-response curves across ligands.
  • Use TLR1/2-specific agonists (e.g., Pam3CSK4) as positive controls.
  • Validate results with TLR1/2 knockout models .

Q. What experimental strategies resolve contradictory data on this compound's pro- vs. anti-inflammatory roles?

While this compound suppresses Pam3CSK4-induced cytokines (TNF-α, IL-8) , it paradoxically upregulates LPS-induced ICAM-1, NF-κB, and IL-8 in ovine endothelial cells . To reconcile this:

  • Cell-type specificity : TLR4/NF-κB crosstalk may dominate in certain models, overriding TLR1/2 inhibition.
  • Secondary pathways : LPS activates multiple TLRs and non-TLR pathways (e.g., MAPK), which this compound does not target.
  • Concentration gradients : Test lower this compound doses (0.1–1 µM) to avoid off-target effects .

Q. How should researchers design experiments combining this compound with other inhibitors (e.g., C34 or Bay 11–7082)?

  • Synergy testing : Use fixed-ratio combinations (e.g., this compound + TLR4 inhibitor C34) to assess additive/synergistic effects on cytokine suppression (e.g., TNF-α in RAW 264.7 cells) .
  • Pathway validation : Employ inhibitors of downstream mediators (e.g., NF-κB inhibitor Bay 11–7082) to isolate TLR1/2-specific effects .
  • Control for cytotoxicity : Monitor cell viability via MTT assays, as combinatorial treatments may amplify toxicity .

Q. What methodological considerations apply when translating this compound findings from in vitro to in vivo models?

  • Bioavailability : this compound’s pharmacokinetics (e.g., blood-brain barrier penetration) must be confirmed in PD models via hippocampal tissue analysis .
  • Temporal effects : In PD mice, this compound’s anti-inflammatory effects are observed at 2–5 weeks post-treatment, requiring longitudinal cytokine profiling .
  • Model limitations : Subacute MPTP models may not fully replicate chronic neuroinflammation; consider complementary models (e.g., α-synuclein overexpression) .

Q. Data Analysis & Interpretation

Q. How should researchers interpret co-localization data (e.g., p-α-syn with GFAP) in this compound-treated models?

In PD mice, this compound reduces p-α-syn/GFAP co-localization, suggesting TLR2 inhibition attenuates astrocyte-mediated neuroinflammation. Methodologically:

  • Use semi-quantitative IF analysis with Z-stack imaging to avoid false co-localization.
  • Normalize signal intensity to saline-treated controls .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

  • Nonlinear regression : Fit dose-response data to a sigmoidal curve (e.g., log[inhibitor] vs. normalized response) to calculate IC50 .
  • Two-way ANOVA : Compare cytokine levels across multiple this compound concentrations and treatment durations .
  • Post hoc tests : Apply Tukey’s HSD to address family-wise error rates in multi-group comparisons .

Properties

IUPAC Name

hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQFTTUFRSSOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.